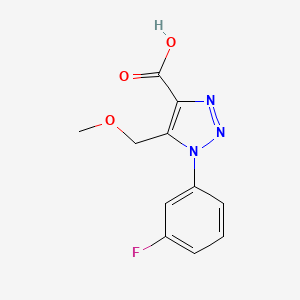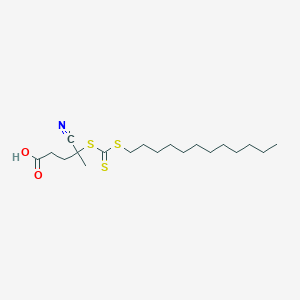
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid
Übersicht
Beschreibung
“4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid” is a sulfur-based, chain-transfer agent . It is used in the field of polymerization, specifically in Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization . The empirical formula is C19H33NO2S3 and the molecular weight is 403.67 .
Synthesis Analysis
The compound has been used in the RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . The polymerization proceeds to high conversion with good control/livingness, generating polymeric nanoparticles in the approximate diameter range of 100–200 nm .Molecular Structure Analysis
The SMILES string representation of the molecule isCCCCCCCCCCCCSC(=S)SC(C)(CCC(O)=O)C#N . This representation can be used to visualize the molecular structure using appropriate software. Chemical Reactions Analysis
In the context of RAFT iniferter polymerization, the compound acts as a chain-transfer agent . The surfactant loading is a crucial parameter – if the concentration of free SDS in the aqueous phase is too high, secondary nucleation occurs, leading to ill-defined molecular weight distributions and low polymerization rates .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 64-68 °C . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
RAFT Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: is a controlled living radical polymerization technique. This compound serves as a RAFT agent, which is crucial for synthesizing polymers with a narrow molecular weight distribution. It’s particularly suitable for the polymerization of methacrylic acid and methacrylamide .
Synthesis of Block Copolymers
The compound is used to create block copolymers with well-defined structures. These copolymers have applications ranging from drug delivery systems to nanotechnology. The RAFT agent properties of this compound allow for precise control over the polymerization process .
Development of Self-Assembling Materials
Due to its ability to form block copolymers, this compound is instrumental in developing self-assembling materials. These materials have potential applications in creating nanostructured surfaces and devices .
Drug Delivery Systems
The compound’s role in forming block copolymers can be extended to the design of drug delivery systems. These systems can be engineered to release therapeutic agents in a controlled manner at specific target sites within the body .
Surface Modification and Functionalization
This compound can be used to modify the surface properties of various materials. By attaching to surfaces, it can introduce functional groups that alter hydrophobicity, reactivity, and other characteristics important for material science applications .
Nanotechnology and Nanomedicine
In nanotechnology, this compound aids in the creation of nanocarriers for drugs, genes, and imaging agents. Its ability to form polymers with specific functionalities makes it valuable for constructing nanoscale devices and systems .
Controlled Radical Polymerization Techniques
Apart from RAFT polymerization, this compound can be utilized in other controlled radical polymerization techniques to produce polymers with desired properties for advanced materials research .
Environmental Applications
The compound’s utility in polymer science can be leveraged for environmental applications, such as creating absorbent materials for oil spill cleanups or designing sensors for pollutant detection .
Wirkmechanismus
Target of Action
It is known to be used as a chain-transfer agent in the process of reversible addition-fragmentation chain-transfer (raft) polymerization .
Mode of Action
As a chain-transfer agent in RAFT polymerization, 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid plays a crucial role in controlling the growth of the polymer chains. It does this by reversibly adding to the growing polymer chain, effectively capping it and preventing further addition of monomers. This allows for a high degree of control over the polymerization process .
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway. In this process, it acts as a chain transfer agent, facilitating the reversible addition and fragmentation of the polymer chain. This results in polymers with narrow polydispersity and complex architectures .
Result of Action
The result of the action of 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid is the formation of well-defined and narrowly distributed polymers. These polymers can have a wide range of vinyl monomers, thanks to the control provided by the compound during the polymerization process .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18(23)25-19(2,16-20)14-13-17(21)22/h3-15H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXYZIABJIFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722803 | |
| Record name | 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | |
CAS RN |
870196-80-8 | |
| Record name | 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the use of CDP as a CTA in RAFT polymerization compare to conventional free radical polymerization (FRP) in the context of synthesizing PEGMA-based hydrogels?
A1: The research paper highlights that using CDP as a CTA in reversible addition-fragmentation chain transfer (RAFT) polymerization offers better control over the polymerization process compared to conventional free radical polymerization (FRP) []. This control allows for the synthesis of well-defined polymers with specific molecular weights and architectures. In the context of PEGMA-based hydrogels, RAFT polymerization with CDP enables the incorporation of functional groups, like the POSS moiety in this study, more precisely, leading to tailored material properties []. The study demonstrates this by comparing hydrogels synthesized using CDP and a POSS-functionalized CDP, showcasing the impact of controlled POSS incorporation on the mechanical strength of the resulting hydrogels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
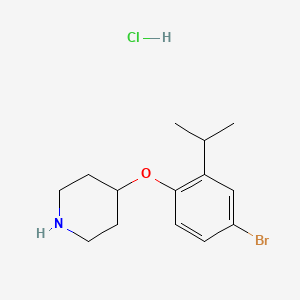

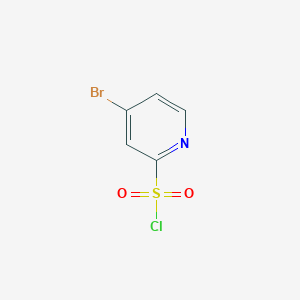
![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)

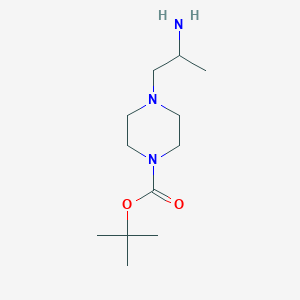
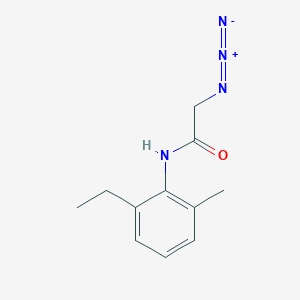
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)
![[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525652.png)


